4-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
CAS No.: 2034577-61-0
Cat. No.: VC6698256
Molecular Formula: C16H16ClFN2O3S
Molecular Weight: 370.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034577-61-0 |
|---|---|
| Molecular Formula | C16H16ClFN2O3S |
| Molecular Weight | 370.82 |
| IUPAC Name | 4-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]oxypyridine |
| Standard InChI | InChI=1S/C16H16ClFN2O3S/c17-15-11-14(1-2-16(15)18)24(21,22)20-9-5-13(6-10-20)23-12-3-7-19-8-4-12/h1-4,7-8,11,13H,5-6,9-10H2 |
| Standard InChI Key | DUPCJPGTXYKBFH-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1OC2=CC=NC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Introduction
The compound 4-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic molecule featuring a pyridine ring linked to a piperidine moiety through an ether bond, with a sulfonyl group attached to a chlorofluorobenzene. Despite the lack of specific information on this compound in the provided search results, similar compounds with related structures have been studied for their potential biological activities and applications in medicinal chemistry.
Synthesis Methods
The synthesis of compounds with similar structures typically involves nucleophilic substitution reactions. For example, the reaction might proceed through the nucleophilic attack of the piperidine nitrogen on the sulfonyl chloride derivative of 3-chloro-4-fluorobenzenesulfonyl, followed by the formation of the ether bond with pyridine. Common solvents include dimethylformamide, and bases such as potassium carbonate are often used to facilitate the reaction.
Biological Activities and Applications
Compounds with similar structures, such as those featuring quinazoline or quinoxaline cores, have been investigated for their potential therapeutic effects. These include antitumor, anticonvulsant, and antimicrobial properties. The presence of the sulfonyl group and halogen substituents in these compounds can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function.
| Compound Type | Biological Activity |
|---|---|
| Quinazoline Derivatives | Antitumor, Anticonvulsant |
| Quinoxaline Derivatives | Antitumor, Anticonvulsant, Antimicrobial |
Research Findings and Future Directions
While specific research findings on 4-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine are not available, compounds with similar structures are being studied for their potential as biochemical probes and therapeutic agents. Further research is needed to elucidate the biological activities and potential therapeutic applications of this compound.
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